Strychnine glycerophosphate
Overview
Description
Strychnine is a highly toxic, colorless, bitter, crystalline alkaloid used as a pesticide . It’s known for its complex structure and has been the subject of numerous studies and syntheses . Glycerophosphate, on the other hand, is an organophosphate and a component of glycerophospholipids . It acts as a source of inorganic phosphate through hydrolysis . Strychnine glycerophosphate is a compound that combines these two molecules .
Synthesis Analysis
The synthesis of strychnine has been a benchmark for the evaluation of new synthetic strategies . The first total synthesis of strychnine was reported by R. B. Woodward in 1963 . More recently, a synthesis of strychnine via a longest linear sequence of six steps from commercially available starting materials has been reported .Molecular Structure Analysis
The molecular structure of strychnine has been determined through various methods, including NMR spectroscopy . The structure of strychnine is complex, making it difficult to analyze at low magnetic fields due to the overlap of different peak multiplets and second-order coupling effects .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of strychnine have been extensively studied. Key steps include a base-mediated intramolecular Diels–Alder reaction of a tryptamine-derived Zincke aldehyde, a Ru-catalyzed trans-hydrosilylation of 1,4-butynediol, and a tandem Brook rearrangement/intramolecular conjugate addition reaction that affords the Wieland–Gumlich aldehyde .Scientific Research Applications
1. Study of Glycine Receptor Distribution and Mobility
Strychnine has been instrumental in understanding the distribution and lateral mobility of glycine receptors (GlyRs) on neurons. Through novel fluorescent strychnine derivatives, research has shown that GlyRs are predominantly localized to cell bodies in the absence of synaptic contact and early in development. These receptors exhibit significant mobility, indicating the dynamic nature of neurotransmitter receptor localization and function (Srinivasan et al., 1990).
2. Glycine Receptor Antagonism Studies
Strychnine's role as a potent antagonist of glycine-mediated inhibitory conductances has led to significant insights into receptor mechanisms. For example, research has shown that [3H]strychnine binds irreversibly to glycine receptors upon UV illumination, providing insights into the molecular interactions at play (Graham et al., 1981).
3. Investigating Inhibitory Control of Neurons
Studies using strychnine have helped understand the inhibitory control exerted by glycine and GABA on spinal interneurons. These studies suggest that strychnine's antagonism is more effective against glycine actions than GABA, contributing to our understanding of inhibitory neurotransmission in the central nervous system (Davidoff et al., 1969).
4. Insights into Neurotransmitter-Gated Ion Channels
Research has identified structural and functional similarities between the strychnine-binding subunit of the glycine receptor and nicotinic acetylcholine receptor proteins. This finding indicates a family of genes encoding neurotransmitter-gated ion channels, broadening our understanding of synaptic transmission mechanisms (Grenningloh et al., 1987).
5. Exploring Glycine Receptor Subtypes
Recent advancements have revealed distinct distributions and functions of various glycine receptor subtypes, facilitated by studies involving strychnine. These receptors play critical roles beyond inhibitory control, such as in sensory processing and neuronal development (Betz & Laube, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of synthetic chemistry, including the synthesis of complex molecules like strychnine, are expected to involve the improvement of synthesis abilities and the enhancement of synthesis applications . The development of novel synthetic methodologies inspired by the characteristic structure of alkaloids like strychnine is also anticipated .
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2,3-dihydroxypropyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.C3H9O6P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;4-1-3(5)2-9-10(6,7)8/h1-5,13,16-17,19-20H,6-11H2;3-5H,1-2H2,(H2,6,7,8)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQNYMQPZHTPCA-ZEYGOCRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169088 | |
Record name | Strychnine 1-glycerophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-57-7, 1323-31-5 | |
Record name | Strychnidin-10-one, compd. with 2,3-dihydroxypropyl dihydrogen phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17140-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strychnine glycerophosphate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strychnine 1-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strychnine 1-glycerophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Strychnine glycerophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STRYCHNINE 1-GLYCEROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7H3FWG96U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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